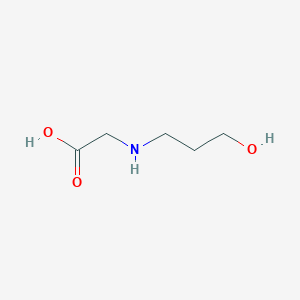
Glycine, N-(3-hydroxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(3-hydroxypropyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(3-hydroxypropyl)- typically involves the reaction of glycine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of glycine attacks the carbon atom of the 3-chloropropanol, resulting in the formation of Glycine, N-(3-hydroxypropyl)-.
Industrial Production Methods: Industrial production of Glycine, N-(3-hydroxypropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Glycine, N-(3-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-(3-oxopropyl)glycine.
Reduction: Regeneration of Glycine, N-(3-hydroxypropyl)-.
Substitution: Formation of various substituted glycine derivatives.
Scientific Research Applications
Glycine, N-(3-hydroxypropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its ability to bind to specific receptors.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-(3-hydroxypropyl)- involves its interaction with specific molecular targets and pathways. It is known to bind to glycine receptors and modulate their activity. This interaction can influence various physiological processes, including neurotransmission and muscle contraction. The compound’s unique structure allows it to exhibit distinct binding affinities and efficacies compared to other glycine derivatives .
Comparison with Similar Compounds
Glycine, N-(3-hydroxypropyl)- can be compared with other similar compounds, such as:
N-(p-fluorobenzyl) glycine: Another glycine derivative with different functional groups.
N-(2-hydroxyethyl) glycine: Similar in structure but with a 2-hydroxyethyl group instead of a 3-hydroxypropyl group.
Uniqueness: Glycine, N-(3-hydroxypropyl)- is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its ability to modulate glycine receptors with high potency and partial agonist efficacy makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
100747-20-4 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-(3-hydroxypropylamino)acetic acid |
InChI |
InChI=1S/C5H11NO3/c7-3-1-2-6-4-5(8)9/h6-7H,1-4H2,(H,8,9) |
InChI Key |
QIVWFDDLWNUYST-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


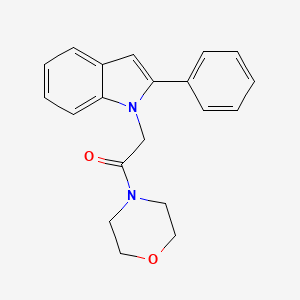

![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)
![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)
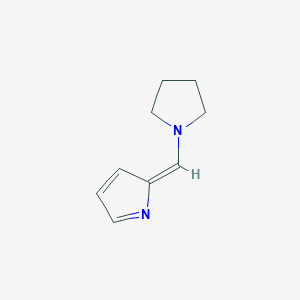


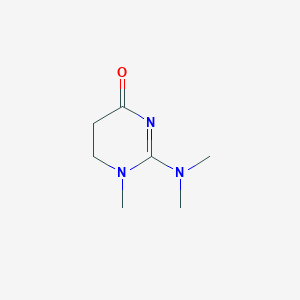

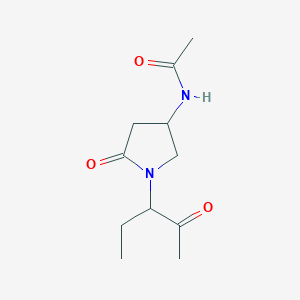
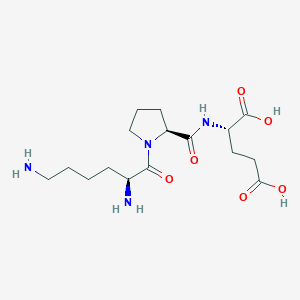
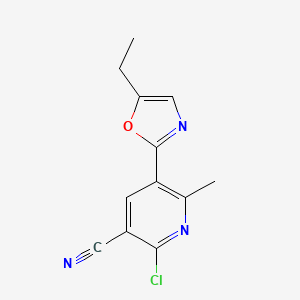
![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
